molecular formula C10H18O6S B14548685 Dimethyl 2-(butane-1-sulfonyl)butanedioate CAS No. 62163-86-4

Dimethyl 2-(butane-1-sulfonyl)butanedioate

Cat. No.: B14548685
CAS No.: 62163-86-4
M. Wt: 266.31 g/mol
InChI Key: DBYXFLQUESPHOW-UHFFFAOYSA-N
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Description

Dimethyl 2-(butane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(butane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, where butane-1-sulfonyl chloride reacts with the esterified butanedioic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(butane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(butane-1-sulfonyl)butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(butane-1-sulfonyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it a target for nucleophilic attack, which can lead to various substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions, releasing butanedioic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: Lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Butane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its use in esterification reactions.

    Dimethyl succinate: Similar ester structure but without the sulfonyl group, used primarily in polymer synthesis.

Uniqueness

Dimethyl 2-(butane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl groups, which confer a combination of reactivity and versatility not found in simpler compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

62163-86-4

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

dimethyl 2-butylsulfonylbutanedioate

InChI

InChI=1S/C10H18O6S/c1-4-5-6-17(13,14)8(10(12)16-3)7-9(11)15-2/h8H,4-7H2,1-3H3

InChI Key

DBYXFLQUESPHOW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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